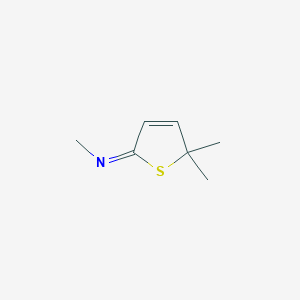![molecular formula C30H30N2 B14232813 2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline CAS No. 388092-92-0](/img/structure/B14232813.png)
2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline is an organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of two 3-(4-ethylphenyl)prop-2-en-1-yl groups attached to the quinoxaline core
Vorbereitungsmethoden
The synthesis of 2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with 3-(4-ethylphenyl)prop-2-en-1-yl magnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux for several hours, followed by purification using column chromatography to obtain the desired product in high yield .
Analyse Chemischer Reaktionen
2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoxaline derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the phenyl rings are replaced by other substituents such as halogens, nitro groups, or alkyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex quinoxaline derivatives, which have applications in materials science and organic electronics.
Biology: Quinoxaline derivatives, including this compound, have shown potential as antimicrobial and anticancer agents due to their ability to interact with biological macromolecules.
Medicine: The compound is being investigated for its potential use in drug development, particularly for its anticancer and antimicrobial properties.
Wirkmechanismus
The mechanism by which 2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to DNA and proteins, disrupting their normal function and leading to cell death. This is particularly relevant in its potential anticancer and antimicrobial applications. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .
Vergleich Mit ähnlichen Verbindungen
2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline can be compared with other similar compounds, such as:
2,3-Bis[3-(4-fluorophenyl)prop-2-en-1-yl]quinoxaline: This compound has similar structural features but with fluorine atoms instead of ethyl groups, which can affect its chemical reactivity and biological activity.
2,3-Bis[3-(4-chlorophenyl)prop-2-en-1-yl]quinoxaline: The presence of chlorine atoms can influence the compound’s properties, making it more reactive in certain chemical reactions.
2,3-Bis[3-(4-methylphenyl)prop-2-en-1-yl]quinoxaline: The methyl groups can affect the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties in distinct ways .
Eigenschaften
CAS-Nummer |
388092-92-0 |
|---|---|
Molekularformel |
C30H30N2 |
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
2,3-bis[3-(4-ethylphenyl)prop-2-enyl]quinoxaline |
InChI |
InChI=1S/C30H30N2/c1-3-23-15-19-25(20-16-23)9-7-13-29-30(32-28-12-6-5-11-27(28)31-29)14-8-10-26-21-17-24(4-2)18-22-26/h5-12,15-22H,3-4,13-14H2,1-2H3 |
InChI-Schlüssel |
FQAPBFSJGJOFRV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C=CCC2=NC3=CC=CC=C3N=C2CC=CC4=CC=C(C=C4)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one](/img/structure/B14232736.png)

![2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine](/img/structure/B14232748.png)
![6-Chloro-3-(1H-indol-6-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232778.png)
![Ethyl N-[(10-hydroxydecyl)oxy]ethanimidate](/img/structure/B14232783.png)

![2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol](/img/structure/B14232789.png)
![Phenyl[1-(1H-1,2,4-triazol-1-yl)cyclopentyl]methanone](/img/structure/B14232795.png)
![4-Methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one](/img/structure/B14232803.png)
![Benzenesulfonamide, N-[1-[(1,1-dimethylethoxy)methyl]heptyl]-4-methyl-](/img/structure/B14232809.png)


![N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide](/img/structure/B14232823.png)
